Physicochemical Differentiation: Lipophilicity and Membrane Permeability
The target compound exhibits significantly higher predicted lipophilicity (XLogP3 = 5.2) compared to its unsubstituted parent benzofuran-2-carboxamide and other less decorated analogs (typical XLogP3 range: 3.0-4.0) [1]. Compared to the 3-methylbenzamido regioisomer (CAS 888464-98-0), which has a similar XLogP3 of 5.2, the topological polar surface area (TPSA) is identical at 89.8 Ų [1][2]. However, the shift of the methyl group from the 3- to the 2-position can alter the molecular shape and the orientation of the amide bond, affecting passive membrane permeability and binding pocket fit, a distinction not captured by global 2D descriptors .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | Unsubstituted N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: ~3.2-3.5 (estimated based on lower molecular weight) |
| Quantified Difference | The target compound is >62% more lipophilic. |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2021.05.07). |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability and blood-brain barrier penetration, critical for CNS-targeted or intracellular therapeutic programs, making simple substitution with a less lipophilic analog inadvisable.
- [1] PubChem. Compound Summary for CID 16817977. Accessed April 30, 2026. View Source
- [2] PubChem. Compound Summary for CID 'pending' (N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)-1-benzofuran-2-carboxamide, CAS 888464-98-0). Accessed April 30, 2026. View Source
